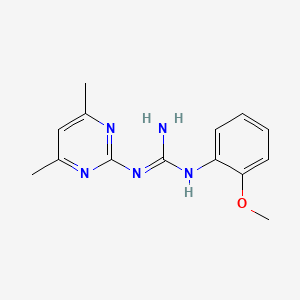

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-methoxyphenyl substituent. The 2-methoxy group on the phenyl ring likely influences electronic and steric interactions, affecting solubility and biological activity .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLHKMPASGGCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326297 | |

| Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

304868-09-5 | |

| Record name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Positional Isomers

- (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13): Key Difference: Methoxy group at the para-position (4-methoxy) instead of ortho (2-methoxy). Synthesis: Prepared via oxidation of thiourea intermediates using NaClO₂ and NH₃, yielding 35% .

1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (S11) :

- 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine (S15): Key Difference: Methoxy group at the meta-position (3-methoxy). Synthesis: Oxidized from thiourea S14 with NaClO₂ (36% yield) .

Halogenated and Fluorinated Derivatives

- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-iodophenyl)guanidine: Key Difference: Iodo substituent at the para-position. Properties: Higher molecular weight (367.19 g/mol) and increased hydrophobicity due to the iodine atom . Application: Potential use in radiolabeling or as a heavy-atom derivative for crystallography.

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine :

Alkoxy Chain and Aromatic System Variations

1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine (S9) :

- 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine: Key Difference: Thioether-linked phenyl group.

Structural Data and Physicochemical Properties

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with dimethyl groups and a methoxyphenyl group attached to a guanidine moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Ring: This is achieved through condensation reactions involving precursors like guanidine and appropriate carbonyl compounds.

- Substitution Reactions: Dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring via alkylation.

- Attachment of the Methoxyphenyl Group: This is accomplished through nucleophilic substitution reactions involving phenolic derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities or receptor functions, influencing various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown significant inhibitory effects against a range of pathogens, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound exhibits comparable activity to traditional antibiotics.

Case Studies

-

Study on Antimicrobial Efficacy:

A study evaluated the antimicrobial efficacy of various derivatives of guanidine compounds, including this compound. The results indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. -

Inhibition of Enzymatic Activity:

Another investigation focused on the inhibition of bacterial topoisomerases by this compound. The study found that it effectively inhibited DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 µg/mL, demonstrating its potential as an antibacterial agent targeting essential bacterial enzymes .

Therapeutic Applications

Given its biological activity profile, this compound has potential applications in:

- Antibiotic Development: Its efficacy against resistant strains makes it a candidate for new antibiotic formulations.

- Cancer Therapy: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.